molecular formula C16H15NO3S B2507924 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid CAS No. 1712797-91-5

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2507924
CAS No.: 1712797-91-5
M. Wt: 301.36
InChI Key: XDNWEAOCZRFVBX-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound has been extensively studied for its potential in synthesizing novel therapeutic agents. Benzofused thiazole derivatives, like the one mentioned, have been identified as lead molecules in the development of therapeutic agents due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, anticancer, and antiviral properties. Specifically, certain benzofused thiazole derivatives were found to possess distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. These compounds could serve as a template for evaluating new anti-inflammatory agents and antioxidants, indicating the potential of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid in this domain (Raut et al., 2020).

Heterocyclic Compound Synthesis

The compound is also a part of the broader category of benzofuran compounds, which are used in synthesizing various heterocyclic compounds. These heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their complex derivatives, are synthesized using derivatives of this compound. This highlights the compound's significant role in the synthesis of various heterocyclic compounds due to its powerful synthetic potential (Petrov & Androsov, 2013).

Role in Anticancer Agent Development

Furthermore, Knoevenagel condensation products, likely involving structures similar to this compound, have been a significant focus in developing anticancer agents. These compounds have exhibited remarkable anticancer activity by targeting various cancer targets, including DNA, microtubules, Topo-I/II, and kinases. The compound's role in this domain underscores its potential utility in generating pharmacologically interesting molecules, predominantly towards cancer (Tokala, Bora, & Shankaraiah, 2022).

Potential in Drug Discovery

Additionally, benzofuran derivatives, akin to this compound, have been recognized for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential natural drug lead compounds due to their biological activities and applications in various aspects. Novel methods for constructing benzofuran rings have been discovered, emphasizing the importance of the compound in drug discovery and the development of natural drug lead compounds (Miao et al., 2019).

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(2,3)13-12(15(18)19)21-14(17-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNWEAOCZRFVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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